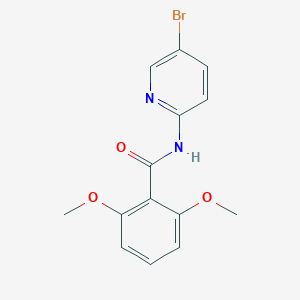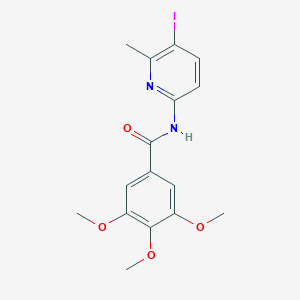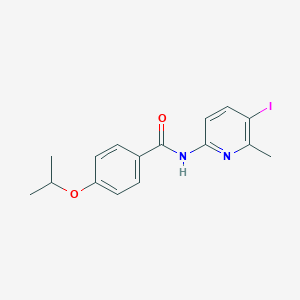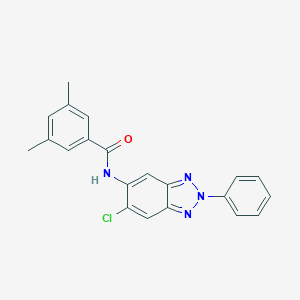
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Studies have shown that 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has also been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new pain-relieving drugs. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has also been shown to enhance the growth and yield of crops, making it a potential candidate for use in agriculture. In addition, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of using 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide. One area of interest is the development of new pain-relieving drugs based on the anti-inflammatory and analgesic effects of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide. Another area of interest is the use of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide as a plant growth regulator to enhance crop yields. Additionally, further research is needed to fully understand the mechanism of action of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide and its potential applications in material science.
Méthodes De Synthèse
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-propyl-2H-tetrazol-5-ylamine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide.
Applications De Recherche Scientifique
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain-relieving drugs. In agriculture, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been used as a plant growth regulator, enhancing the growth and yield of crops. In material science, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been used as a monomer for the synthesis of new polymers with unique properties.
Propriétés
Formule moléculaire |
C9H17N5O |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2,2-dimethyl-N-(2-propyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C9H17N5O/c1-5-6-14-12-8(11-13-14)10-7(15)9(2,3)4/h5-6H2,1-4H3,(H,10,12,15) |
Clé InChI |
GJEKUDOUEJAFOP-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C(C)(C)C |
SMILES canonique |
CCCN1N=C(N=N1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)